molecular formula C5H11FN2 B12969286 1-(Fluoromethyl)piperazine

1-(Fluoromethyl)piperazine

Cat. No.: B12969286
M. Wt: 118.15 g/mol
InChI Key: JVKAUJZXINGBMB-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The fluoromethyl group attached to the piperazine ring introduces unique chemical properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Fluoromethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with fluoromethylating agents under controlled conditions. For example, the reaction of piperazine with fluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethylpiperazine N-oxide, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-(Fluoromethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The fluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Fluoromethyl)piperazine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

1-(fluoromethyl)piperazine

InChI

InChI=1S/C5H11FN2/c6-5-8-3-1-7-2-4-8/h7H,1-5H2

InChI Key

JVKAUJZXINGBMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CF

Origin of Product

United States

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